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Cat. No.: B078973 Get Quote

Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Methylthio)benzo[d]oxazole (CAS No. 13673-62-6). As a molecule of interest within the

benzoxazole class of heterocyclic compounds, a thorough understanding of its structural and

electronic properties is crucial for its application in research and development. This document

synthesizes available experimental data with theoretical predictions to offer a detailed analysis

of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)

spectroscopic characteristics. Each section includes not only the spectral data but also the

underlying principles and proposed experimental protocols, ensuring both scientific integrity

and practical utility.

Introduction to 2-(Methylthio)benzo[d]oxazole
2-(Methylthio)benzo[d]oxazole belongs to the benzoxazole family, a class of compounds

known for their wide range of biological activities and applications in medicinal chemistry. The

fusion of a benzene ring with an oxazole ring forms the core benzoxazole scaffold, and the

substituent at the 2-position significantly influences the molecule's properties. The methylthio (-

SCH₃) group at this position in 2-(Methylthio)benzo[d]oxazole introduces a unique

combination of electronic and steric effects, making its detailed spectroscopic characterization

essential for structure elucidation, quality control, and the prediction of its chemical behavior.
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The structural formula of 2-(Methylthio)benzo[d]oxazole is C₈H₇NOS, with a molecular weight

of 165.21 g/mol .[1] The molecule consists of a bicyclic benzoxazole system with a methylthio

group attached to the carbon atom at the 2-position.

¹H NMR Experimental Workflow
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Caption: A typical workflow for acquiring a ¹H NMR spectrum.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

is used to determine the molecular weight of a compound and to deduce its structure from its

fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization - EI)
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Molecular Ion (M⁺): m/z = 165. This peak corresponds to the intact molecule with the loss of

one electron. Its presence would confirm the molecular weight of the compound.

Major Fragment Ions:

m/z = 150 [M - CH₃]⁺: Loss of a methyl radical from the molecular ion.

m/z = 134 [M - SCH₃]⁺: Cleavage of the C-S bond, resulting in the loss of the methylthio

radical.

m/z = 108 [C₇H₄O]⁺: A common fragment for benzoxazoles, resulting from the cleavage of

the oxazole ring.
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Caption: Proposed mass spectral fragmentation pathway for 2-(Methylthio)benzo[d]oxazole.

Experimental Protocol: Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate).

Instrument Setup:

Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., DB-5ms).
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Mass Spectrometer (MS): An electron ionization (EI) source and a quadrupole or time-of-

flight (TOF) mass analyzer.

GC Method:

Injection Volume: 1 µL.

Inlet Temperature: 250 °C.

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

MS Method:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Scan Rate: 2 scans/second.

Data Analysis:

Identify the peak corresponding to 2-(Methylthio)benzo[d]oxazole in the total ion

chromatogram.

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment

ions.

Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to its vibrational transitions. It is a valuable tool for identifying the functional

groups present in a molecule.

Predicted IR Absorption Bands
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Functional Group Vibrational Mode
Predicted Wavenumber

(cm⁻¹)

Aromatic C-H Stretching 3050 - 3150

C=N Stretching 1610 - 1630

Aromatic C=C Stretching 1450 - 1600

C-O-C Asymmetric Stretching 1230 - 1270

Aromatic C-H Out-of-plane Bending 740 - 780

C-S Stretching 600 - 800

Experimental Protocol: IR Spectroscopy (ATR)
Sample Preparation: Place a small amount of the solid sample directly onto the diamond

crystal of the Attenuated Total Reflectance (ATR) accessory.

Instrument Setup:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Accessory: An ATR accessory.

Data Acquisition:

Collect a background spectrum of the clean ATR crystal.

Collect the sample spectrum.

Number of Scans: 16 or 32.

Resolution: 4 cm⁻¹.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the absorbance spectrum.
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Identify and label the major absorption bands.

Conclusion
This technical guide has provided a detailed overview of the key spectroscopic data for 2-
(Methylthio)benzo[d]oxazole. By combining available experimental data with well-established

spectroscopic principles and data from analogous structures, a comprehensive characterization

of the molecule has been presented. The included hypothetical protocols serve as a practical

guide for researchers seeking to acquire and interpret their own data. A thorough

understanding of the spectroscopic properties of 2-(Methylthio)benzo[d]oxazole is

fundamental for its further investigation and potential application in various scientific fields.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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